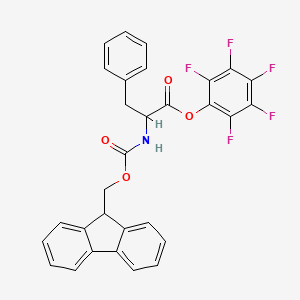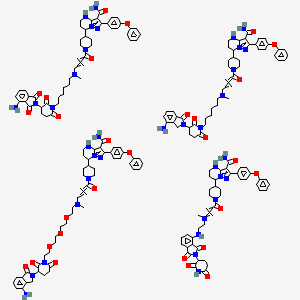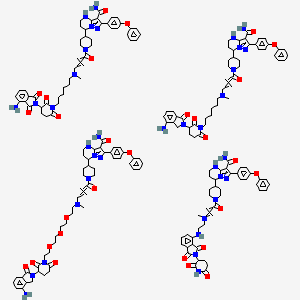
Cefditoren Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefditoren Acid Sodium Salt is a broad-spectrum third-generation cephalosporin antibiotic. It is effective against both Gram-negative and Gram-positive bacteria and is commonly used for the treatment of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections .
Méthodes De Préparation
The preparation of Cefditoren Acid Sodium Salt involves several synthetic routes and reaction conditions. One method includes the following steps :
- Converting a compound of formula (II) to a compound of formula (III) using triphenylphosphine and sodium iodide in the presence of tetrahydrofuran, water, and base.
- Reacting the compound of formula (III) with 4-methyl-5-formyl-thiazole to produce a compound of formula (IV).
- Deesterifying the compound of formula (IV) to yield a compound of formula (V).
- Converting the compound of formula (V) to a compound of formula (VI) in the presence of a base and solvent.
- Converting the compound of formula (VI) into a compound of formula (VII) by enzymatic hydrolysis.
- Reacting the compound of formula (VII) with a compound of formula (VIII) in the presence of solvent and base to produce this compound.
Analyse Des Réactions Chimiques
Cefditoren Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Cefditoren Acid Sodium Salt has a wide range of scientific research applications :
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by resistant strains.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control laboratories.
Mécanisme D'action
The bactericidal activity of Cefditoren Acid Sodium Salt results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . This inhibition prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Cefditoren is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .
Comparaison Avec Des Composés Similaires
Cefditoren Acid Sodium Salt is unique among cephalosporins due to its broad-spectrum activity and stability against beta-lactamases . Similar compounds include:
Cefpodoxime: Known for its effectiveness against respiratory tract infections but with different resistance profiles.
Cefditoren’s unique structure, which includes an aminothiazole group and a methoxyimino group, enhances its activity against Gram-negative and Gram-positive organisms and provides stability against beta-lactamases .
Propriétés
Formule moléculaire |
C19H17N6NaO5S3 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1 |
Clé InChI |
VFUMWBZIKOREOO-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)




![4,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13387257.png)
![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)

![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)

